molecular formula C16H11NO3 B3062282 2-Benzylisoquinoline-1,3,4-trione CAS No. 21640-35-7

2-Benzylisoquinoline-1,3,4-trione

Cat. No.: B3062282
CAS No.: 21640-35-7
M. Wt: 265.26 g/mol
InChI Key: MCRWFXGWJMDFON-UHFFFAOYSA-N
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Description

Historical Context and Significance of the Isoquinoline (B145761) Core in Heterocyclic Chemistry

The journey of the isoquinoline nucleus began in 1885 when it was first isolated from coal tar. wikipedia.org Structurally, isoquinoline is a heterocyclic aromatic organic compound, an isomer of quinoline (B57606), composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. wikipedia.orgnumberanalytics.com This fusion can be described as a benzo[c]pyridine system. wikipedia.orgresearchgate.net

The significance of the isoquinoline core lies in its prevalence as a fundamental structural motif in a vast array of naturally occurring and synthetic compounds. researchgate.net It is the central framework of benzylisoquinoline alkaloids (BIAs), a large and diverse class of plant secondary metabolites with a wide spectrum of pharmacological activities. mdpi.comwikipedia.org Prominent examples include the analgesic morphine, the vasodilator papaverine, and the antimicrobial berberine, all of which have their biosynthetic origins in the aromatic amino acid tyrosine. wikipedia.orgwikipedia.orgwikipedia.org

Beyond its natural occurrence, the isoquinoline scaffold is a privileged structure in medicinal chemistry, serving as a template for the development of therapeutic agents. nih.gov Its derivatives have found applications as pharmaceuticals, agrochemicals, dyes, and corrosion inhibitors. wikipedia.orgnumberanalytics.com The enduring importance of this heterocyclic system has driven the development of numerous synthetic strategies for its construction, with classic methods like the Bischler-Napieralski, Pomeranz-Fritsch, and Pictet-Spengler reactions remaining fundamental in organic synthesis. researchgate.netju.edu.jo

Overview of the Isoquinoline-1,3,4-trione Scaffold and its Key Structural Features

The isoquinoline-1,3,4-trione scaffold represents a highly oxidized derivative of the isoquinoline core. Its defining feature is the presence of three carbonyl (oxo) groups at positions 1, 3, and 4 of the isoquinoline ring system. This trione (B1666649) functionality imparts distinct chemical properties and reactivity to the molecule.

The scaffold's structure makes it an electron-deficient system, rendering the carbonyl carbons susceptible to nucleophilic attack. This inherent reactivity is central to its biological mechanism of action. Research has identified isoquinoline-1,3,4-trione derivatives as a novel class of potent inhibitors for enzymes like caspase-3. nih.gov

Table 1: Key Structural and Chemical Features of the Isoquinoline-1,3,4-trione Scaffold

FeatureDescription
Core Structure A bicyclic system comprising a benzene ring fused to a pyridine ring (isoquinoline).
Key Functional Groups Three carbonyl (C=O) groups located at positions 1, 3, and 4.
Chemical Nature An electron-deficient aromatic system with high reactivity at the carbonyl centers.
Primary Research Focus Serves as a pharmacophore for the design of enzyme inhibitors.
Mechanism of Action Often involves interaction with nucleophilic residues (e.g., cysteine) in enzyme active sites. nih.gov

The planarity of the aromatic system combined with the reactive trione moiety creates a unique platform for designing molecules that can interact with specific biological targets.

Evolution of Academic Research Trajectories for Isoquinoline-1,3,4-trione and its N-Benzyl Derivatives

Academic interest in the isoquinoline-1,3,4-trione scaffold gained significant momentum following the discovery of its derivatives as potent inhibitors of caspase-3, an enzyme critically involved in apoptosis (programmed cell death). nih.gov Initial studies, often emerging from high-throughput screening, identified this scaffold as a promising starting point for developing agents that could modulate apoptotic pathways, with potential applications in diseases where apoptosis is dysregulated. nih.gov

Subsequent research delved deeper into the mechanism of action, revealing that these compounds can act as irreversible inhibitors. nih.gov Studies demonstrated that isoquinoline-1,3,4-trione derivatives, in the presence of reducing agents like dithiothreitol (B142953) (DTT), can generate reactive oxygen species (ROS). nih.govresearchgate.net These ROS then oxidize the catalytic cysteine residue in the active site of caspase-3, leading to its irreversible inactivation. nih.gov This redox-cycling mechanism represented a novel approach to enzyme inhibition. nih.govresearchgate.net

The research trajectory evolved further with the synthesis and investigation of specific derivatives, such as 2-Benzylisoquinoline-1,3,4-trione (CAS Number: 21640-35-7). ontosight.ai While the parent scaffold was heavily associated with caspase inhibition, research into this N-benzyl substituted analogue explored its potential as a protein kinase inhibitor. ontosight.ai Protein kinases are another crucial class of enzymes involved in cellular signal transduction, and their dysregulation is a hallmark of diseases like cancer. ontosight.ai The investigation of this compound for a different class of enzymes indicates a broadening of the research scope for this scaffold, moving beyond apoptosis to other key cellular signaling pathways.

Table 2: Evolution of Research Focus on Isoquinoline-1,3,4-trione Derivatives

Research PhasePrimary TargetKey FindingsRepresentative Compound(s)
Initial Discovery Caspase-3Identification as potent, novel inhibitors from high-throughput screening. nih.govVarious isoquinoline-1,3,4-trione analogues. nih.gov
Mechanistic Studies Caspase-3Elucidation of irreversible inhibition via ROS generation and oxidation of the catalytic cysteine. nih.govresearchgate.netIsoquinoline-1,3,4-trione derivatives. nih.gov
Derivative Exploration Protein KinasesInvestigation as potential inhibitors with implications for cancer and neurological disorders. ontosight.aiThis compound. ontosight.ai

This evolution highlights the versatility of the isoquinoline-1,3,4-trione scaffold, where modification of the substituent at the N-2 position (such as the addition of a benzyl (B1604629) group) can significantly alter the biological target and potential therapeutic application.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-benzylisoquinoline-1,3,4-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO3/c18-14-12-8-4-5-9-13(12)15(19)17(16(14)20)10-11-6-2-1-3-7-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCRWFXGWJMDFON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3C(=O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80463477
Record name 2-Benzylisoquinoline-1,3,4(2H)-trione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21640-35-7
Record name 2-(Phenylmethyl)-1,3,4(2H)-isoquinolinetrione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21640-35-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Benzylisoquinoline-1,3,4(2H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80463477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 Benzylisoquinoline 1,3,4 Trione and Its Structural Analogs

N-Alkylation and N-Arylation Approaches

N-alkylation and N-arylation are fundamental strategies for introducing substituents onto the nitrogen atom of the isoquinoline-1,3,4-trione core, significantly influencing the molecule's biological activity.

Base-Mediated Alkylation Strategies for N-Alkyl-Isoquinoline-1,3,4-triones

Base-mediated N-alkylation is a common method for synthesizing N-substituted isoquinolinones. In a typical procedure, an isoquinolinone is treated with a base, such as sodium hydride (NaH), in a suitable solvent like dimethylformamide (DMF), followed by the addition of an electrophile. This approach has been successfully employed to prepare various N-substituted isoquinolinones in excellent yields. researchgate.net For instance, the reaction of isoquinolinone with an appropriate electrophile in the presence of NaH in DMF affords the corresponding N-substituted isoquinolinones. researchgate.net

Oxidative Coupling Reactions (e.g., Dess-Martin Periodinane Mediated)

An efficient and convenient synthesis of N-substituted isoquinoline-1,3,4-trione derivatives can be achieved through the oxidative coupling reaction of functionalized isoquinoline (B145761) with benzyl (B1604629) bromide, mediated by Dess-Martin periodinane (DMP). mdpi.comnih.gov This metal-free method is practical and provides excellent yields under mild conditions. mdpi.comnih.gov The reaction is typically conducted in N-methyl-2-pyrrolidone (NMP) at room temperature under an air atmosphere. mdpi.com The amount of DMP is a critical parameter, with 3.4 equivalents being sufficient for the reaction to proceed effectively. mdpi.com Temperature also plays a crucial role; the reaction does not proceed at -10°C, and higher temperatures can lead to lower yields. mdpi.com

A proposed mechanism for this transformation involves the initial reaction of isoquinoline with benzyl bromide to form an N-benzylisoquinolinium bromide intermediate. Subsequent oxidation by DMP leads to the formation of the desired N-benzylisoquinoline-1,3,4-trione. A water-labeling experiment provided insight into the possible mechanism of this reaction. mdpi.comnih.gov

Table 1: Optimization of Dess-Martin Periodinane-Mediated Synthesis
EntryOxidant (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1DMP (3.4)NMPrt3685
2DMP (3.4)NMP03672
3DMP (3.4)NMP502465
4DMP (3.4)NMP-10360
5DMP (2.0)NMPrt3655
6DMP (3.4)NMPrt36 (under N2)0

Iodine-Catalyzed Oxidative C-H Functionalization of Isoquinolines

A metal-free, iodine-catalyzed oxidative multiple C-H bond functionalization of isoquinolines with methylarenes provides an efficient route to N-benzyl isoquinoline-1,3,4-triones. rsc.org This method utilizes readily available, un-functionalized isoquinolines and methylarenes as starting materials. rsc.org The reaction proceeds through a successive sequence of benzylic sp3 C-H iodination, N-benzylation, amidation, and double sp2 C-H oxidation. rsc.org This one-pot procedure avoids multi-step operations, making it a practical approach. rsc.org

The reaction is typically carried out using iodine as the catalyst in the presence of an oxidant. The specific conditions can be optimized to achieve high yields of the desired products.

Table 2: Iodine-Catalyzed Synthesis of N-Benzyl Isoquinoline-1,3,4-triones
EntryIsoquinolineMethylareneOxidantSolventYield (%)
1IsoquinolineTolueneTBHPDioxane78
26-ChloroisoquinolineTolueneTBHPDioxane75
3Isoquinolinep-XyleneTBHPDioxane82
4IsoquinolineMesityleneTBHPDioxane85

Cascade and One-Pot Reaction Sequences

Cascade and one-pot reactions offer significant advantages in terms of efficiency and atom economy by combining multiple synthetic steps into a single operation, thereby reducing waste and simplifying purification processes.

Condensation of Primary Amines with Methyl 2-(bromoacetyl)benzoate Followed by In Situ Air Oxidation

A convenient cascade approach for the synthesis of isoquinoline-1,3,4(2H)-triones involves the reaction of methyl 2-(bromoacetyl)benzoate with primary amines. researchgate.net This method benefits from an unexpected in situ air oxidation that follows the initial condensation, leading to the formation of the trione (B1666649) ring system. researchgate.net This process provides access to a variety of isoquinoline-1,3,4(2H)-triones, a class of heterocyclic compounds with significant interest. researchgate.net

Staudinger Reaction-Based Protocols for N-H Free Isoquinoline-1,3,4-triones

The Staudinger reaction provides a mild and effective method for the reduction of azides to amines. wikipedia.orgorganic-chemistry.org This reaction can be adapted to synthesize N-H free isoquinoline-1,3,4-triones. The reaction mechanism involves the formation of an iminophosphorane intermediate through the nucleophilic addition of a phosphine (B1218219) to an organic azide (B81097), with the subsequent expulsion of dinitrogen. wikipedia.org Hydrolysis of this intermediate yields the primary amine and a phosphine oxide byproduct. wikipedia.org

While direct application of the Staudinger reaction to the synthesis of the target trione is not explicitly detailed in the provided context, the fundamental principle of reducing an azide to an amine can be envisioned as a key step in a multi-step synthesis of N-H free isoquinoline-1,3,4-triones, starting from an appropriately functionalized azide precursor.

Radical Cascade Cyclizations

Radical cascade reactions have emerged as a powerful tool for the synthesis of complex heterocyclic systems from simple precursors in a single operation. A notable visible-light-induced, metal-free radical cascade has been developed for the synthesis of CF3-containing isoquinoline-1,3-diones. researchgate.net This method utilizes CF3SO2Na as the trifluoromethyl source and proceeds under mild conditions with air as the oxidant, offering an operationally simple and additive-free pathway to these valuable compounds. researchgate.net The reaction involves a cascade trifluoromethylation/cyclization of N-benzamides. researchgate.net

Another innovative approach involves a radical cascade reaction between N-alkyl-N-methacryloyl benzamides and sulfonylhydrazides. rsc.org This strategy leads to the formation of 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones. The reaction is characterized by its excellent functional group compatibility and provides the desired products in moderate to excellent yields. rsc.org

MethodReactantsProductKey Features
Visible-Light-Induced Radical CascadeN-benzamides, CF3SO2NaCF3-containing isoquinoline-1,3-dionesMetal-free, additive-free, uses air as oxidant researchgate.net
Radical CascadeN-alkyl-N-methacryloyl benzamides, Sulfonylhydrazides4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-dionesExcellent functional group compatibility rsc.org

Photochemical Synthesis Routes

Photochemistry offers unique pathways for the construction of complex molecular architectures that are often inaccessible through thermal methods. For the isoquinoline-1,3,4-trione core, photochemical strategies have been successfully employed to generate novel spiro and fused-ring systems.

The photoreaction between isoquinoline-1,3,4-triones and substituted oxazoles provides a direct route to spiroisoquinolineoxetanes via a [2+2] photocycloaddition, also known as the Paternò-Büchi reaction. rsc.orgnih.gov The chemo-, regio-, and diastereoselectivity of this reaction are highly dependent on the substitution pattern of the oxazole (B20620) ring. rsc.org

For instance, the substituent at the C5 position of the oxazole significantly influences the reaction's chemoselectivity. rsc.org The use of 2-methyl-5-methoxyoxazoles results in a rapid reaction with high regio- and diastereoselectivity. rsc.org Conversely, replacing the 5-methoxy group with a 5-methyl or 5-phenyl group leads to a marked decrease in the reactivity of the oxazole and alters the diastereoselectivity. rsc.org The resulting spirooxetane adducts are versatile intermediates that can be transformed into other valuable structures, such as β-hydroxy-α-aminocarbonyl compounds and spiroisoquinolineoxazolines, under acidic conditions. rsc.org

Oxazole Substituent (C5)ReactivitySelectivity
5-MethoxyHighHigh regio- and diastereoselectivity rsc.org
5-MethylDecreasedAltered diastereoselectivity rsc.org
5-PhenylDecreasedAltered diastereoselectivity rsc.org

A powerful method for constructing novel aza-polycyclic frameworks involves the photoinduced tandem reactions of isoquinoline-1,3,4-triones with azaaryl-substituted acetylenes. acs.orgnih.gov This process typically follows a sequence of a [2+2] photocycloaddition (Paternò-Büchi reaction) to form a spirooxetene intermediate, followed by electrocyclic ring-opening of the oxetene, a hexatriene-to-phenanthrene type electrocyclization, and subsequent oxidative dehydrogenation. acs.orgnih.gov

By using acetylenes substituted with various azaaryl rings such as pyridine (B92270), pyrimidine, pyrazine, and quinoline (B57606), a diverse array of aza-polycyclic systems can be synthesized with yields reaching up to 85%. acs.orgnih.gov These products feature an isoquinolinedione core fused with other heterocyclic systems like naphthalene, quinoline, quinazoline, quinoxaline, and phenanthridine. acs.orgnih.gov The regioselectivity of the initial photocycloaddition and the subsequent electrocyclization steps are crucial in determining the final aza-polycyclic structure. acs.org Altering the substituents on the acetylene (B1199291) partner can enhance photoreactivity and improve the regioselectivity, in some cases leading to a single aza-polycyclic product. nih.gov

Acetylene SubstituentResulting Fused Ring SystemMax. Yield
Pyridine-substitutedQuinoline/Isoquinolineup to 85% acs.orgnih.gov
Pyrimidine-substitutedQuinazolineup to 85% acs.orgnih.gov
Pyrazine-substitutedQuinoxalineup to 85% acs.orgnih.gov
Quinoline-substitutedPhenanthridineup to 85% acs.orgnih.gov

Electrochemical Synthesis Approaches

Electrosynthesis has gained prominence as a green and efficient alternative to traditional chemical methods, often avoiding harsh reagents and reaction conditions. researchgate.netresearchgate.net This approach has been successfully applied to the synthesis and functionalization of the isoquinoline-1,3-dione scaffold.

A green and efficient continuous-flow electrochemical method has been developed for synthesizing 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones. rsc.orgrsc.org This process involves the sulfonylation of N-alkyl-N-methacryloyl benzamides with sulfonylhydrazides. rsc.org The reaction is conducted in a continuous-flow electrolytic cell under metal-free and oxidant-free conditions, highlighting its environmental benefits. rsc.orgrsc.org This system demonstrates good substrate scope, affording products in moderate to good yields, and is readily scalable without altering the reaction conditions. rsc.org

An electrochemical protocol for the trifluoromethylation/cyclization of N-arylacrylamides has been established to produce CF3-containing isoquinoline-1,3-diones. researchgate.netrsc.org This method utilizes an inexpensive and easily handled trifluoromethylation reagent (IMDN-SO2CF3) and proceeds via cathodic reduction to generate trifluoromethyl radicals. rsc.orgcolby.edu The reaction is efficient, obviates the need for additional redox reagents, and exhibits good functional group tolerance and a broad substrate scope. researchgate.netrsc.org This strategy represents a significant advancement in constructing fluorine-containing heterocycles, which are of high interest in medicinal chemistry. nih.gov

Alternative Ring-Forming Strategies

Beyond classical condensation reactions, several alternative strategies have been explored for the construction of the isoquinoline-1,3,4-trione core. These methods often utilize readily available starting materials and proceed through unique mechanistic pathways.

Beckmann Rearrangement of Ninhydrin (B49086)

The Beckmann rearrangement, a classic acid-catalyzed conversion of an oxime to an amide, offers a potential route to the isoquinoline-1,3,4-trione skeleton starting from ninhydrin. wikipedia.orgmasterorganicchemistry.comresearchgate.net The general mechanism involves the protonation of the oxime's hydroxyl group, followed by a concerted migration of the group anti-periplanar to the leaving group (water), ultimately yielding a lactam after hydrolysis. wikipedia.orgmasterorganicchemistry.com

In the context of isoquinoline-1,3,4-trione synthesis, the strategy would involve the initial formation of an oxime derivative of ninhydrin. For instance, the reaction of ninhydrin with hydroxylamine (B1172632) would yield ninhydrin oxime. A subsequent Beckmann rearrangement of this oxime, or a derivative thereof, could theoretically lead to the formation of the desired lactam ring system. The key step is the migration of the aryl group, which would form the seven-membered ring characteristic of the isoquinoline-1,3,4-trione.

While the direct application of the Beckmann rearrangement on ninhydrin itself for this specific trione synthesis is not extensively documented in readily available literature, the principle remains a viable synthetic strategy. The success of this approach would be highly dependent on the reaction conditions and the migratory aptitude of the substituted phenyl group.

Azido-Schmidt Reaction of Ninhydrin

The Schmidt reaction provides another powerful tool for ring expansion and the introduction of a nitrogen atom into a cyclic system, making it a relevant strategy for the synthesis of isoquinoline-1,3,4-triones from ninhydrin. researchgate.netnih.gov This reaction typically involves the treatment of a carbonyl compound with hydrazoic acid (HN₃) or an organic azide in the presence of a strong acid. nih.gov

A review on the use of ninhydrin in the synthesis of heterocyclic compounds mentions the Azido-Schmidt reaction of ninhydrin with trimethylsilyl (B98337) azide as a method for creating nitrogen-containing heterocycles. researchgate.net The reaction of ninhydrin with an azide would likely proceed through the addition of the azide to one of the carbonyl groups, followed by a rearrangement with the expulsion of nitrogen gas. This rearrangement would result in the insertion of a nitrogen atom into the five-membered ring of ninhydrin, expanding it to the six-membered lactam of the isoquinoline-1,3,4-trione core.

The general mechanism of the Schmidt reaction on a ketone involves the formation of an azidohydrin intermediate, which, under acidic conditions, undergoes a rearrangement with loss of dinitrogen to form a nitrilium ion. Subsequent hydration leads to the corresponding amide.

ReagentIntermediateProductReference
Trimethylsilyl azideAzidohydrinNitrogen-containing heterocycle researchgate.net

This method presents an attractive, direct approach to the isoquinoline-1,3,4-trione scaffold from a readily available starting material.

Oxidation of De-aromatized Isoquinolines

A promising and more recent strategy for the synthesis of isoquinoline-1,3,4-triones involves the oxidation of partially saturated isoquinoline precursors. Specifically, the oxidation of isoquinolinium salts has been shown to be an effective method. rsc.org

One reported metal-free method describes the switchable synthesis of isoquinoline-1,3,4-triones through the oxidation of isoquinolinium salts using phenyliodine(III) diacetate. rsc.org In this process, the iodine(III)-oxidized intermediate of the isoquinolinium salt can be converted to the desired trione in high yields by treatment with tert-butyl hydroperoxide. rsc.org This approach is significant as it starts from a pre-formed isoquinoline core and introduces the desired ketone and dione (B5365651) functionalities through a controlled oxidation process.

Studies on the oxidation of phenolic 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acids have also been conducted, which can lead to the formation of 3,4-dihydroisoquinolines through oxidative decarboxylation. ntu.ac.uk While not directly yielding the trione, these studies highlight the susceptibility of de-aromatized isoquinolines to oxidation, a principle that can be harnessed for the synthesis of more highly oxidized derivatives like the target trione.

Green Chemistry Principles in Trione Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Metal-Free Reaction Conditions

A significant goal in green chemistry is the replacement of heavy metal catalysts with more environmentally benign alternatives. Several metal-free approaches for the synthesis of isoquinoline and its derivatives have been developed, which can be conceptually applied to the synthesis of 2-benzylisoquinoline-1,3,4-trione.

For instance, a metal-free oxidative cycloaddition reaction of substituted benzamides and alkynes using bis(trifluoroacetoxy)iodobenzene (PIFA) has been developed for the synthesis of isoquinolones. nih.govacs.org This method avoids the use of transition metals and proceeds under mild conditions. Similarly, the aforementioned synthesis of isoquinoline-1,3,4-triones via the oxidation of isoquinolinium salts with phenyliodine(III) diacetate is a notable example of a metal-free transformation. rsc.org The use of hypervalent iodine reagents as oxidants is a common feature in these metal-free syntheses.

Reaction TypeReagentsAdvantageReference
Oxidative CycloadditionBenzamides, Alkynes, PIFAMetal-free, mild conditions nih.govacs.org
OxidationIsoquinolinium salts, Phenyliodine(III) diacetate, t-BuOOHMetal-free, high yield rsc.org
Annulation(Iso)quinoline N-oxides, YnonesMetal-free, cascade reaction acs.org

Principles of Atom and Step Economy in One-Pot Transformations

The synthesis of isoquinoline derivatives can be achieved through one-pot multicomponent reactions. For example, the synthesis of tetrahydroquinoline derivatives has been accomplished via a one-pot Mannich reaction, demonstrating the efficiency of this approach. nih.gov Furthermore, chemoenzymatic one-pot processes for the synthesis of tetrahydroisoquinolines have been developed, combining the selectivity of enzymes with the efficiency of one-pot procedures. bohrium.commdpi.com

A notable example is a one-pot, three-component reaction for the synthesis of isoquinolines involving the condensation of aryl ketones and hydroxylamine, followed by a rhodium(III)-catalyzed C-H bond activation and cyclization with an internal alkyne. organic-chemistry.org While this specific example uses a metal catalyst, the one-pot strategy itself embodies the principles of step and atom economy. The synthesis of isoquinoline derivatives using ninhydrin, proline, and alkynes also highlights the power of multicomponent reactions in constructing complex heterocyclic scaffolds in a single step. researchgate.net

These examples demonstrate the potential for designing one-pot syntheses for this compound that would be both efficient and environmentally benign, adhering to the core tenets of green chemistry.

Mechanistic Investigations of Chemical Transformations Involving Isoquinoline 1,3,4 Trione Systems

Reaction Pathway Elucidation using Isotopic Labeling Studies (e.g., H₂O¹⁸-labeling)

Isotopic labeling is a powerful technique used to trace the path of atoms or fragments through a reaction sequence. By replacing an atom with its heavier, stable isotope, researchers can track its position in the products, thereby providing direct evidence for proposed reaction pathways. nih.gov In the context of isoquinoline-1,3,4-trione systems, while specific H₂O¹⁸-labeling studies on 2-benzylisoquinoline-1,3,4-trione are not extensively documented in the provided search results, the principle remains a cornerstone of mechanistic elucidation. nih.gov Such studies would be invaluable in confirming, for example, the origin of oxygen atoms in hydrolysis products or in reactions involving water as a nucleophile. The general methodology involves introducing an isotopically enriched reagent, like ¹⁸O-labeled water, and analyzing the mass spectra of the products to determine the location and extent of isotope incorporation. nih.gov

Analysis of Regioselectivity and Diastereoselectivity in Cycloaddition and Electrocyclization Reactions

Cycloaddition and electrocyclization reactions are powerful methods for constructing complex cyclic and polycyclic frameworks. The regioselectivity and diastereoselectivity of these reactions are of paramount importance in synthetic chemistry.

Cycloaddition Reactions: Photoinduced [2+2] cycloadditions of isoquinoline-1,3,4-triones with various alkynes have been shown to be an efficient method for building novel aza-polycycles. nih.govcapes.gov.br The regioselectivity of these Paterno-Büchi reactions is a key aspect of these transformations. nih.gov Studies have shown that the nature of the substituents on the alkyne can influence the regiochemical outcome of the cycloaddition. nih.gov For instance, changing a substituent on an azaaryl-substituted acetylene (B1199291) from a benzene (B151609) ring to a pyridine (B92270) or cyclopropane (B1198618) ring has been observed to alter the photoreactivity and improve the regioselectivity, leading to the formation of single aza-polycyclic products. nih.gov

Electrocyclization Reactions: Following the initial photocycloaddition, a sequence of electrocyclic reactions often takes place. nih.gov An electrocyclic reaction is a pericyclic process that involves the cyclization of a conjugated polyene. openstax.org These reactions are characterized by their high degree of stereospecificity, which can be predicted by the Woodward-Hoffmann rules based on the number of π-electrons involved and whether the reaction is promoted by heat or light. openstax.orgmasterorganicchemistry.com For example, the thermal electrocyclization of a conjugated triene with 6 π-electrons proceeds via a disrotatory ring closure, while a photochemical reaction follows a conrotatory path. openstax.orgmasterorganicchemistry.com In the context of isoquinoline-1,3,4-trione chemistry, the tandem reaction sequence often involves an oxetene electrocyclic ring opening followed by a hexatriene to phenanthrene (B1679779) type electrocyclization. nih.gov The regioselectivity of this electrocyclization step is crucial in determining the final aza-polycyclic architecture. nih.gov

The stereochemistry of electrocyclic reactions is highly predictable. For instance, the thermal ring-opening of cis-3,4-dimethylcyclobutene yields a trans,cis-diene, whereas the trans-isomer gives a trans,trans-diene. masterorganicchemistry.com These outcomes are a direct consequence of the conservation of orbital symmetry during the reaction. masterorganicchemistry.com

Table 1: Regioselectivity in Photoinduced [2+2] Cycloaddition of Isoquinoline-1,3,4-trione with Substituted Acetylenes

Acetylene Substituent 1Acetylene Substituent 2RegioselectivityProduct TypeReference
AzaarylBenzeneVariableMixture of aza-polycycles nih.gov
AzaarylPyridineImprovedSingle aza-polycyclic product nih.gov
AzaarylCyclopropaneImprovedSingle aza-polycyclic product nih.gov

Understanding the Role of In Situ Oxidation Processes in Cascade Reaction Architectures

Cascade reactions, where multiple bond-forming events occur in a single pot, are highly efficient synthetic strategies. In some cascade sequences involving isoquinoline (B145761) derivatives, in situ oxidation plays a critical role. For example, the chemoenzymatic one-pot synthesis of tetrahydroisoquinolines can start from benzylic alcohols. mdpi.com In this process, a laccase/TEMPO system is used for the in situ oxidation of the benzylic alcohol to the corresponding aldehyde. mdpi.com This aldehyde then undergoes a subsequent Pictet-Spengler reaction to form the tetrahydroisoquinoline scaffold. mdpi.com This approach avoids the need to handle potentially unstable aldehydes. mdpi.com

While not directly involving this compound, this principle of in situ oxidation is highly relevant to the broader class of isoquinoline-based cascade reactions and highlights a key mechanistic feature in modern organic synthesis. mdpi.comnih.gov

Characterization of Acid-Catalyzed Rearrangements and Transformations (e.g., Spirooxetanes to Spirooxazolines)

Acid catalysis can induce a variety of rearrangements and transformations in heterocyclic systems. While specific examples of the rearrangement of spirooxetanes to spirooxazolines in the context of this compound were not found in the provided search results, acid-catalyzed processes are known to be important in related chemistries. For instance, the Nazarov cyclization, an acid-catalyzed electrocyclic reaction of a dienone, is a powerful method for synthesizing cyclopentenones. libretexts.org This reaction proceeds through a protonated intermediate that undergoes a conrotatory 4π-electron ring closure. libretexts.org

In the broader context of benzyl (B1604629) derivatives, the solvolysis of substituted benzyl chlorides is influenced by acid catalysis, with the reaction mechanism shifting depending on the electronic nature of the substituents. nih.gov This demonstrates the general principle of how acid can facilitate the formation of carbocationic intermediates that can then undergo further reactions. nih.govnih.gov

Influence of Substituent Effects on Reaction Mechanisms and Product Selectivity

Substituents on the aromatic rings of isoquinoline systems can exert a profound influence on reaction mechanisms and the selectivity of product formation. These effects are typically categorized as either electronic (inductive and resonance) or steric.

Electronic Effects: The electronic nature of substituents, whether they are electron-donating or electron-withdrawing, can significantly alter the reactivity of the isoquinoline-1,3,4-trione core. In reactions involving nucleophilic attack, electron-withdrawing groups on the aromatic ring can enhance the electrophilicity of the carbonyl carbons, making them more susceptible to attack. Conversely, electron-donating groups can decrease reactivity towards nucleophiles.

Studies on the solvolysis of substituted benzyl chlorides have shown that the Hammett equation can be used to quantify the effect of substituents on reaction rates. nih.gov A sharp decrease in product selectivity was observed in the solvolysis of 4-methoxybenzyl chloride upon the addition of electron-withdrawing meta-substituents, which was attributed to a Hammond effect on the transition state. nih.gov In other cases, anti-Hammond effects have been observed. nih.gov These studies highlight the intricate relationship between substituent electronics and reaction mechanism. nih.gov

Table 2: Influence of Substituent Type on Reaction Characteristics

Substituent TypeEffect on Reactivity (Nucleophilic Attack)Influence on Reaction MechanismExample SystemReference
Electron-DonatingDecreases reactivityCan favor stepwise (D_N + A_N) mechanismsSolvolysis of substituted benzyl chlorides nih.gov
Electron-WithdrawingIncreases reactivityCan favor concerted (A_N D_N) or stepwise mechanisms depending on the systemSolvolysis of substituted benzyl chlorides nih.gov

In photoinduced cycloaddition reactions of isoquinoline-1,3,4-triones, changing the substituents on the reacting alkyne has been shown to improve the regioselectivity of the reaction, leading to the formation of a single product isomer. nih.gov This underscores the critical role that substituents play in directing the outcome of complex chemical transformations.

Structure Activity Relationship Sar Studies and Derivative Design for Isoquinoline 1,3,4 Trione Analogs

Systematic Structural Modifications of the Isoquinoline-1,3,4-trione Core

Systematic structural modifications of the isoquinoline-1,3,4-trione core are crucial for understanding how changes in the molecule's architecture influence its biological activity. nih.gov Research has focused on introducing substituents at the C-1, C-3, and C-4 positions of the isoquinoline (B145761) ring system. nih.gov These modifications aim to explore the chemical space around the core structure to identify key interactions with biological targets.

One area of investigation involves the synthesis of isoquinoline-1,3-dione and isoquinoline-1,3,4-trione derivatives. nih.gov For instance, the reaction of 3-aminopiperidine-2,6-dione (B110489) with isochromane-1,3-dione can generate isoquinoline-1,3-dione derivatives through a tandem reaction. nih.gov Such synthetic strategies allow for the creation of a library of compounds with varied substitution patterns, which can then be screened for biological activity. The data gathered from these screenings helps to build a comprehensive SAR profile, guiding the design of more potent and selective compounds.

Impact of N-Substitution on Derivative Biological Activity

The substitution at the nitrogen atom (N-2) of the isoquinoline-1,3,4-trione ring has a profound impact on the biological activity of its derivatives. Studies have shown that the nature of the substituent at this position can significantly modulate the compound's properties. For example, in the context of benzylisoquinoline alkaloids, N-methylation of certain compounds was found to reduce their protective effects, suggesting that the N-substituent plays a key role in the molecule's mechanism of action. nih.gov

In the case of isoquinoline-1,3,4-trione derivatives identified as caspase-3 inhibitors, the N-substituent is a critical determinant of potency. ebi.ac.uk The parent compound, 2-benzylisoquinoline-1,3,4-trione, serves as a starting point for these investigations. Modifications to the benzyl (B1604629) group and its replacement with other functionalities can lead to substantial changes in inhibitory activity. The electronic and steric properties of the N-substituent are thought to influence the compound's ability to interact with the active site of the target enzyme. nih.govebi.ac.uk

Strategies for Introducing and Optimizing Functional Groups (e.g., 6-N-acyl group)

The introduction and optimization of functional groups at specific positions of the isoquinoline-1,3,4-trione scaffold is a key strategy for enhancing biological activity. A notable example is the introduction of a 6-N-acyl group, which has been shown to greatly improve the activity of isoquinoline-1,3,4-trione derivatives as caspase-3 inhibitors. ebi.ac.uk This modification highlights the importance of exploring substitutions on the benzene (B151609) ring portion of the isoquinoline core.

The general strategy involves synthesizing a series of analogs with different acyl groups at the 6-position to systematically evaluate the effect of chain length, branching, and the presence of other functional groups on the acyl moiety. This approach allows for the fine-tuning of the molecule's properties to achieve optimal interaction with the biological target. The success of this strategy underscores the value of exploring a wide range of functionalizations to identify key pharmacophoric features.

Design and Synthesis of Novel Spirocyclic Isoquinoline-1,3,4-trione Derivatives

A more advanced approach to modifying the isoquinoline-1,3,4-trione framework involves the design and synthesis of spirocyclic derivatives. These compounds feature a common atom shared between the isoquinoline ring and another cyclic system, resulting in a three-dimensional structure that can explore different regions of chemical space. The synthesis of such complex molecules often requires multi-component reactions.

For instance, a three-component reaction of isoquinolinium salts, isatins, and malononitrile (B47326) can afford spiro[indoline-3,2'-pyrrolo[2,1-a]isoquinolines] with high diastereoselectivity. nih.gov Another approach involves the reaction of arylamines, dimethyl acetylenedicarboxylate, isatins, and a cyclohexane-1,3-dione to produce functionalized tetrahydrospiro[indoline-3, 2′-quinoline] derivatives. researchgate.net These synthetic methods provide access to a diverse range of spirocyclic scaffolds incorporating the isoquinoline core. The unique conformational constraints and spatial arrangement of functional groups in these spiro derivatives can lead to novel biological activities and improved selectivity. nih.govnih.gov

Development of Diverse Polycyclic Isoquinoline-1,3,4-trione Frameworks

Expanding beyond spirocyclic systems, researchers are also developing diverse polycyclic frameworks that incorporate the isoquinoline-1,3,4-trione core. These efforts aim to create more rigid and complex molecular architectures with potentially enhanced biological properties.

One such example is the design and synthesis of 4-substituted-3,4-dihydrobenzo[h]quinoline-2,5,6(1H)-triones as NQO1-directed antitumor agents. nih.gov These compounds represent a fusion of the isoquinoline-1,3,4-trione concept with a larger polycyclic system. The development of these frameworks often involves structure-based design and bioisosteric replacement strategies to optimize interactions with the target protein. nih.gov The resulting polycyclic compounds have shown promise in various therapeutic areas, demonstrating the potential of this design strategy to yield potent and selective drug candidates. nih.gov

Molecular Mechanisms of Biological Activity of Isoquinoline 1,3,4 Trione Derivatives

Caspase-3 Inhibition: Molecular Interaction and Inactivation Mechanisms

Caspase-3 is a critical executioner caspase in the apoptotic pathway, making it a significant therapeutic target for conditions involving dysregulated cell death. nih.govnih.govnih.gov Isoquinoline-1,3,4-trione derivatives have been identified as potent inhibitors of this enzyme, and their mechanism of action is a complex process involving redox cycling and direct interaction with the enzyme. nih.govnih.gov

The journey to understanding the inhibitory effects of isoquinoline-1,3,4-trione derivatives on caspase-3 began with high-throughput screening (HTS) of small molecule libraries. nih.govnih.gov These large-scale automated assays are designed to rapidly assess the biological or biochemical activity of a large number of compounds. Through such screening efforts, isoquinoline-1,3,4-trione emerged as a novel inhibitor of recombinant caspase-3. nih.gov Subsequent structural modifications of this initial hit compound led to the development of a series of more potent analogues. nih.gov This discovery pipeline, starting from a broad screen and moving towards targeted chemical synthesis, has been instrumental in identifying and optimizing this class of caspase-3 inhibitors. nih.gov

The inactivation of caspase-3 by isoquinoline-1,3,4-trione derivatives is an irreversible process that hinges on the oxidation of the catalytic cysteine residue within the enzyme's active site. nih.govnih.gov Kinetic analyses have revealed that this inactivation is dependent on the presence of both oxygen and a reducing agent like 1,4-dithiothreitol (DTT). nih.govnih.gov This dependency suggests a redox-cycling mechanism is at play. nih.gov

The proposed mechanism involves the isoquinoline-1,3,4-trione derivative reacting with the reducing agent to generate reactive oxygen species (ROS). nih.govnih.gov These ROS, in turn, are responsible for oxidizing the catalytic cysteine (Cys163) of caspase-3. nih.gov This oxidation is not a simple disulfide bond formation but a more profound modification where the cysteine's thiol group (-SH) is oxidized to sulfonic acid (-SO₃H). nih.govnih.gov This conversion to sulfonic acid is a largely irreversible modification that permanently inactivates the enzyme. nih.govnih.gov The formation of sulfenic acid is an intermediate step in this process, which can be further oxidized to the irreversible sulfinic and sulfonic acid forms, especially in the presence of excess oxidants. nih.govnih.gov

While the catalytic inactivation occurs at the active site, crystallographic studies have provided a surprising insight into the binding location of the isoquinoline-1,3,4-trione derivatives themselves. nih.govnih.gov X-ray crystal structures of caspase-3 in complex with these inhibitors show that the inhibitor molecules are not bound at the active site but rather at the dimer interface of the enzyme. nih.govnih.gov Caspase-3 is a homodimer, and this interface is crucial for its stability and function.

The binding of the inhibitors at this dimeric interface appears to be nonspecific, as suggested by mutagenesis studies. nih.govnih.gov This finding is intriguing because it separates the site of inhibitor binding from the site of catalytic inactivation. It implies that the inhibitor does not need to directly interact with the active site cysteine to cause its oxidation. Instead, its role is to facilitate the generation of ROS in the vicinity of the enzyme, which then carry out the inactivating modification.

The generation of ROS is central to the mechanism of caspase-3 inactivation by isoquinoline-1,3,4-trione derivatives. nih.govnih.gov Experiments using ROS indicators and scavengers have confirmed this. For instance, the presence of these inhibitors in combination with a reducing agent leads to a detectable increase in ROS. nih.govresearchgate.net Furthermore, ROS scavengers like catalase and superoxide (B77818) dismutase can protect caspase-3 from inactivation by these compounds, underscoring the mediatory role of ROS. nih.govresearchgate.net

The requirement for a reducing agent is not limited to the synthetic dithiol DTT. nih.gov The inactivation process can also be observed when DTT is replaced with dihydrolipoic acid (DHLA), a naturally occurring and potent cellular reductant. nih.govnih.gov In fact, DHLA was found to be even more effective than DTT in promoting ROS generation in the presence of these inhibitors. researchgate.net This is significant because DHLA is widely present in cells, suggesting a plausible in vivo mechanism for the action of these compounds. nih.govnih.gov The ability of isoquinoline-1,3,4-trione derivatives to enter a redox cycle with endogenous reductants like DHLA to produce ROS provides a clear pathway for their observed cellular effects on apoptosis. nih.gov

Compound/AgentEffect on Caspase-3 InactivationRole in Mechanism
Isoquinoline-1,3,4-trione derivativesInduce irreversible inactivation nih.govnih.govCatalyze ROS generation nih.gov
OxygenEssential for inactivation nih.govresearchgate.netRequired for redox cycling and ROS formation nih.gov
1,4-dithiothreitol (DTT)Potentiates inactivation nih.govReducing agent that participates in the redox cycle to produce ROS nih.gov
Dihydrolipoic Acid (DHLA)Potentiates inactivation, more effective than DTT nih.govresearchgate.netEndogenous reducing agent, generates higher levels of ROS with the inhibitors nih.govresearchgate.net
Catalase/Superoxide DismutaseProtect caspase-3 from inactivation nih.govresearchgate.netScavenge ROS, confirming their mediatory role nih.govresearchgate.net

Redox Mediation Mechanisms (e.g., Activity Related to Photosystem I in Herbicidal Action)

Beyond their effects on caspases, isoquinoline-1,3,4-trione derivatives exhibit biological activity through their ability to act as redox mediators, a property that is particularly relevant to their herbicidal action. fao.orgresearchgate.net This mechanism is centered on their interaction with Photosystem I (PSI), a key component of the light-dependent reactions of photosynthesis in plants. fao.orgnih.gov

A series of 1,3,4(2H)-isoquinolinetriones have been identified as fast-acting post-emergence herbicides that cause desiccation in plants. fao.org These compounds are potent stimulators of light-dependent oxygen consumption at PSI in isolated chloroplasts. fao.orgresearchgate.net Their mode of action involves accepting electrons from the reducing side of PSI, likely between the primary acceptor P700 and the final electron acceptor NADP+. nih.govnih.gov By intercepting these electrons, the isoquinolinetrione is reduced to a radical form. fao.org This radical then readily reacts with molecular oxygen to generate superoxide radicals, a type of reactive oxygen species. fao.orgresearchgate.net This process effectively diverts the normal flow of electrons in photosynthesis and initiates a cascade of oxidative damage within the plant cells, leading to lipid peroxidation, membrane damage, and ultimately, cell death, which manifests as the observed desiccation. fao.org

Pulse radiolysis and electrochemical studies have confirmed the free-radical properties of these compounds and support a redox mediator mode of action. fao.org The herbicidal efficacy of these compounds is, however, limited by their hydrolytic instability. fao.org

Interaction with Protein Kinases as Potential Molecular Targets

Protein kinases are a large family of enzymes that play crucial roles in cellular signal transduction by catalyzing the phosphorylation of proteins. mdpi.com Their dysregulation is implicated in numerous diseases, including cancer, making them important drug targets. mdpi.comontosight.ai Research has indicated that 2-benzylisoquinoline-1,3,4-trione may act as an inhibitor of certain protein kinases. ontosight.ai While the specific kinases targeted by this compound are not fully elucidated in the provided context, the general principle involves the inhibitor binding to the kinase, often at the ATP-binding site, and preventing the phosphorylation of its downstream substrates. mdpi.com This inhibition can disrupt the signaling pathways that are essential for the proliferation and survival of cancer cells. The isoquinoline (B145761) core structure is found in various kinase inhibitors, suggesting that the this compound scaffold has the potential for development in this therapeutic area. ontosight.ai

Neuroprotective Mechanisms in Cellular Models (e.g., Protection Against Apoptosis in Model Cell Systems)

The neuroprotective effects of isoquinoline-1,3,4-trione derivatives are predominantly attributed to their ability to thwart the apoptotic cascade, a programmed process of cell death crucial in both physiological development and pathological conditions like neurodegenerative disorders. Research has consistently demonstrated that these compounds can shield neuronal cells from apoptotic insults, with the inhibition of caspases, a family of cysteine proteases that execute apoptosis, being the cornerstone of their mechanism.

Attenuation of Beta-Amyloid-Induced Apoptosis

A key pathological hallmark of Alzheimer's disease is the accumulation of beta-amyloid peptides, which are known to induce neuronal apoptosis. Studies have shown that isoquinoline-1,3,4-trione and its derivatives are effective in mitigating this toxicity. In cellular models, such as PC12 cells and primary neuronal cells, these compounds have been shown to attenuate apoptosis triggered by the beta-amyloid(25-35) fragment. nih.govnih.gov This protective effect is directly linked to their function as potent and irreversible pan-caspase inhibitors. nih.govnih.gov

Caspase Inhibition: A Central Mechanism

The primary molecular target for the neuroprotective action of isoquinoline-1,3,4-trione derivatives is caspase-3, a key executioner caspase in the apoptotic pathway. nih.gov These compounds have been identified as potent, selective, and slow-binding inhibitors of a broad range of caspases. nih.govnih.gov The inhibition is irreversible, ensuring a sustained blockade of the apoptotic machinery. nih.gov

The mechanism of caspase-3 inactivation by these derivatives is unique and involves a redox-dependent process. It requires the presence of both oxygen and a reducing agent, such as dithiothreitol (B142953) (DTT), to proceed effectively. nih.gov This suggests that a redox cycle is integral to the inhibitory action. nih.gov

The Role of Reactive Oxygen Species (ROS)

Further investigations have revealed that the inactivation of caspase-3 by isoquinoline-1,3,4-trione derivatives is mediated by the generation of reactive oxygen species (ROS). nih.govnih.gov The reaction between the isoquinoline-1,3,4-trione derivative and a reducing agent like DTT generates ROS. nih.gov These ROS then appear to cause an oxidative modification of the catalytic cysteine residue within caspase-3, rendering the enzyme inactive. nih.gov This is supported by findings that oxygen-free radical scavengers, such as catalase and superoxide dismutase, can significantly protect caspase-3 from inactivation by these compounds. nih.gov

Crystallographic studies have provided a more detailed picture of this interaction, showing that the catalytic cysteine of caspase-3 is oxidized to sulfonic acid in the presence of isoquinoline-1,3,4-trione derivatives. nih.gov Interestingly, the derivatives themselves were found to bind at the dimer interface of the caspase-3 enzyme, suggesting a non-specific binding that facilitates the oxidative inactivation. nih.gov

Research Findings on Isoquinoline-1,3,4-trione Derivatives

While specific data for this compound is not available, the table below summarizes the findings for the general class of isoquinoline-1,3,4-trione derivatives in cellular models of neuroprotection.

Cell LineApoptotic InducerKey FindingsReference
PC12 Cellsbeta-amyloid(25-35)Attenuated apoptosis. nih.govnih.gov
Primary Neuronal Cellsbeta-amyloid(25-35)Attenuated apoptosis. nih.govnih.gov

Computational Chemistry Approaches in the Study of Isoquinoline 1,3,4 Trione Systems

Quantum Mechanical Calculations for Electronic and Thermodynamic Properties

Quantum mechanical (QM) methods are fundamental to computational chemistry, providing detailed information about the electronic structure and energy of molecules. These calculations are crucial for understanding the intrinsic properties of compounds like 2-Benzylisoquinoline-1,3,4-trione.

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. mdpi.com It is widely used to predict a range of molecular properties for characterizing novel compounds and predicting their reactivity. For isoquinoline-1,3,4-trione systems, DFT can be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths and angles. scirp.org

Calculate Electronic Properties: Analyze the distribution of electrons within the molecule. This includes calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter, as a smaller gap can suggest higher chemical reactivity and is important for understanding optical and electronic properties. scirp.orgnih.gov

Determine Spectroscopic Signatures: Predict vibrational frequencies (IR spectra) that can be used to confirm the structure of a synthesized compound by comparing theoretical spectra with experimental results. scirp.org

Predict Thermodynamic Properties: Calculate key thermodynamic data such as heats of formation, Gibbs free energies, and entropies. nih.govrsc.orgnih.gov These values are essential for predicting reaction spontaneity and equilibrium. For instance, DFT has been used to systematically study the heats of formation and thermal stabilities of various nitrogen-containing heterocyclic compounds. nih.gov

Analyze Electrostatic Potential: Map the electrostatic potential onto the electron density surface to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting how a molecule will interact with other reagents or biological targets. nih.gov

Table 1: Properties of Heterocyclic Compounds Calculated Using DFT

Calculated PropertySignificanceExample Application (Related Systems)Reference
Optimized Geometry (Bond Lengths, Angles)Provides the most stable 3D structure.Structural analysis of quinoline (B57606) and its derivatives. scirp.orgresearchgate.net
HOMO-LUMO Energy GapIndicates chemical reactivity and electronic transition energy.Characterization of quinoline's electronic properties. scirp.org
Heat of Formation (HOF)Measures the energy released or absorbed upon compound formation.Energetic property studies of tetranitro-bis-1,2,4-triazoles. nih.gov
Bond Dissociation Energy (BDE)Helps in assessing the thermal stability of a molecule.Evaluation of thermal stability in isomers of tetranitro-bis-1,2,4-triazoles. nih.gov
Electrostatic Potential (ESP)Identifies reactive sites for electrophilic and nucleophilic attack.Prediction of sensitivity in energetic materials. nih.gov

While DFT is highly versatile, more rigorous and computationally expensive methods are sometimes required for higher accuracy, particularly for calculating reaction energies and noncovalent interactions. These advanced methods include Møller-Plesset perturbation theory (e.g., MP2) and the "gold standard" Coupled-Cluster (CC) theory. dtu.dk

These methods are often used to:

Benchmark DFT Results: Provide highly accurate energy calculations against which the results from various DFT functionals can be compared.

Obtain Accurate Binding Energies: For noncovalent complexes, such as an inhibitor bound to an enzyme, methods like Symmetry-Adapted Perturbation Theory (SAPT) combined with high-level QM calculations can provide precise binding energies and a breakdown of the physical components of the interaction (electrostatics, induction, dispersion). dtu.dk

The application of such methods, though demanding, is crucial when precise thermodynamic data is needed to distinguish between competing reaction pathways or to accurately model subtle intermolecular forces governing molecular recognition. dtu.dk

Molecular Dynamics Simulations and Conformational Analysis

While quantum mechanics describes the electronic structure of a molecule at a static point, molecular dynamics (MD) simulations model the movement of atoms and molecules over time. nih.gov This allows for the exploration of a compound's conformational landscape and its dynamic interactions with its environment, such as a solvent or a biological receptor.

For a flexible molecule like this compound, which has rotatable bonds, MD simulations are invaluable for:

Conformational Sampling: Identifying the range of shapes (conformations) the molecule can adopt in solution and their relative stabilities.

Binding Stability Analysis: When docked into a protein's active site, MD simulations can assess the stability of the binding pose. By tracking the root-mean-square deviation (RMSD) of the ligand and protein backbone over time, researchers can determine if the ligand remains stably bound or if it drifts from its initial position. nih.govnih.gov Simulations of benzylisoquinoline alkaloids with proteases have been run for up to 100 nanoseconds to confirm the stability of the complex. nih.gov

Interaction Analysis: MD simulations can reveal the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that are most persistent over time, providing a dynamic view that complements static docking poses. nih.gov

Table 2: Applications of Molecular Dynamics (MD) Simulations

Simulation GoalKey Parameter/AnalysisSystem StudiedReference
Assess Ligand-Protein StabilityRoot-Mean-Square Deviation (RMSD)Benzylisoquinoline alkaloid with SARS-CoV-2 Mpro nih.gov
Validate Docking ScoresRMSD, Interaction SnapshotsCannabinoid Receptor Type 2 with novel ligands nih.gov
Identify Conformational VariationNetwork Analysis, Free Energy LandscapesApoptotic Caspases (targeted by isoquinoline-1,3,4-triones) researchgate.net

Computational Modeling of Reaction Mechanisms and Transition State Characterization

Understanding how a molecule is formed is critical for optimizing its synthesis. Computational chemistry, particularly DFT, is a powerful tool for elucidating complex reaction mechanisms. mdpi.com For the synthesis of the isoquinoline-1,3,4-trione core, which can involve cascade reactions nih.govrsc.org, computational modeling can:

Map Reaction Pathways: Identify the sequence of elementary steps, including all intermediates and transition states, that connect reactants to products.

Calculate Activation Energies: Determine the energy barrier (activation energy, ΔG≠) for each step. The step with the highest barrier is the rate-determining step, and understanding it is key to improving reaction yields and rates. DFT studies on cycloaddition reactions have successfully mapped reaction pathways and identified barriers, demonstrating the utility of this approach. mdpi.com

Characterize Transition States: A transition state is a first-order saddle point on the potential energy surface. Locating its geometry and performing a frequency calculation (which should yield exactly one imaginary frequency) confirms its identity and provides insight into the bond-making and bond-breaking processes. dtu.dk

By modeling the reaction mechanism, chemists can rationally propose changes to catalysts, solvents, or reaction conditions to make a synthesis more efficient.

Cheminformatics and Data-Driven Approaches in Derivative Design and Library Exploration

Cheminformatics applies data science techniques to solve chemical problems. In the context of drug discovery involving the isoquinoline-1,3,4-trione scaffold, cheminformatics is essential for designing and exploring libraries of derivatives to find compounds with improved activity and properties.

Key approaches include:

Library Enumeration: Systematically generating virtual libraries of derivatives by modifying the core scaffold (e.g., the benzyl (B1604629) group or substituents on the isoquinoline (B145761) ring system) with various functional groups.

Structure-Activity Relationship (SAR) Analysis: Studies on isoquinoline-1,3,4-trione derivatives have identified key structural modifications, such as the introduction of a 6-N-acyl group, that greatly improve biological activity. nih.govebi.ac.uk Cheminformatics tools can quantify these relationships to build predictive models.

Property Prediction: Using computational filters to predict "drug-like" properties (e.g., Lipinski's Rule of Five), absorption, distribution, metabolism, and excretion (ADME) profiles for virtual compounds, allowing researchers to prioritize which derivatives to synthesize. mdpi.com Reviews on related tetrahydroisoquinoline analogs highlight how SAR studies guide the development of new analogs with potent biological activity. nih.gov

Application of Machine Learning and Neural Networks (e.g., E(3)-equivariant graph neural networks) for Predictive Modeling

Machine learning (ML) and neural networks represent the cutting edge of predictive modeling in chemistry. These methods learn from large datasets to predict the properties and activities of new molecules, often with greater speed than traditional physics-based simulations.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR): These are ML models that correlate molecular descriptors (numerical representations of a molecule's structure) with experimental activities or properties. nih.gov Such models can be trained on a set of known isoquinoline-1,3,4-trione derivatives to predict the biological activity of new, unsynthesized analogs. nih.govresearchgate.net

E(3)-Equivariant Graph Neural Networks (EGNNs): This advanced class of neural networks is particularly powerful for molecular applications because it directly operates on the 3D geometry of molecules. acs.org The term "E(3)-equivariant" means the model respects the natural symmetries of 3D space (translation, rotation, and reflection). plos.org This allows EGNNs to learn richer representations of molecular structure, leading to highly accurate predictions of quantum mechanical properties and interaction energies. acs.orgresearchgate.net For a molecule like this compound, an EGNN could be trained to predict its binding affinity to a target protein or its toxicological profile with remarkable accuracy and data efficiency. acs.orgresearchgate.net

Table of Mentioned Compounds

Future Research Directions and Emerging Paradigms in Isoquinoline 1,3,4 Trione Chemistry

Exploration of Undiscovered Reactivity Profiles and Complex Cascade Transformations

The rich chemical functionality of the isoquinoline-1,3,4-trione core, with its vicinal dicarbonyl and lactam functionalities, presents a fertile ground for the discovery of novel chemical transformations. Future research will likely delve into the exploration of its untapped reactivity. This includes investigating its behavior in pericyclic reactions, multicomponent reactions, and complex cascade sequences. For instance, the dicarbonyl unit could serve as a versatile precursor for the synthesis of complex heterocyclic systems through reactions with various dinucleophiles. Understanding and harnessing these new reaction pathways will not only provide access to novel chemical space but also enable the construction of intricate molecular architectures that are currently difficult to access.

Rational Design of Derivatives for Highly Specific Molecular Target Modulation

While 2-benzylisoquinoline-1,3,4-trione is a known caspase-3 inhibitor, the rational design of new derivatives holds the key to achieving higher potency and, crucially, greater selectivity for specific molecular targets. idrblab.net Future work will involve a detailed exploration of the structure-activity relationships to understand how modifications to the benzyl (B1604629) and isoquinoline (B145761) rings influence binding affinity and selectivity. For example, the introduction of various substituents on the phenyl ring of the benzyl group could modulate interactions with specific subpockets of the target enzyme. The goal is to design next-generation inhibitors that can discriminate between closely related enzymes, thereby minimizing off-target effects and enhancing therapeutic potential.

Table 1: Key Molecular Features for Rational Design

Molecular ScaffoldKey Position for ModificationPotential for Interaction
Isoquinoline CoreC-5, C-6, C-7, C-8Modulate solubility and interactions with the enzyme surface
Benzyl GroupPhenyl Ring SubstituentsEnhance binding affinity and selectivity for specific enzyme subpockets
Lactam NitrogenN-2 SubstituentInfluence steric and electronic properties of the molecule

Integration of Advanced Computational Techniques for Accelerated Discovery and Mechanistic Understanding

The integration of advanced computational techniques is poised to revolutionize the discovery and development of this compound derivatives. Molecular docking and molecular dynamics simulations can provide valuable insights into the binding modes of these inhibitors with their target proteins, such as caspase-3. idrblab.net These in silico methods can be used to predict the binding affinities of virtual compound libraries, thereby prioritizing the synthesis of the most promising candidates and accelerating the discovery process. Furthermore, quantum mechanical calculations can be employed to elucidate the mechanisms of the chemical reactions involving the isoquinoline-1,3,4-trione core, aiding in the design of more efficient synthetic routes and the prediction of novel reactivity.

Elucidation of Complex Biological Pathways Modulated by Trione (B1666649) Derivatives Beyond Currently Identified Targets

While the inhibitory activity of this compound against caspase-3 is established, the full spectrum of its biological effects and the complex signaling pathways it modulates remain to be fully elucidated. idrblab.net Future research should aim to identify novel biological targets of this and related trione derivatives. This can be achieved through a combination of chemoproteomics approaches, high-throughput screening against diverse enzyme panels, and phenotypic screening in various cell-based assays. Unraveling these complex biological pathways will not only provide a deeper understanding of the mechanism of action of these compounds but may also reveal new therapeutic opportunities for diseases beyond those currently associated with caspase-3 dysregulation. The known involvement of caspase-3 in a multitude of pathways, including the MAPK and p53 signaling pathways, apoptosis, and various diseases, suggests that its modulators could have far-reaching effects. idrblab.net

Q & A

Q. What are the key synthetic routes for 2-Benzylisoquinoline-1,3,4-trione, and how are critical intermediates characterized?

A six-step synthesis route involves benzylic alkylation of N-homopiperonyl-5,6-dimethoxyhomophthalimide (D) to yield N-homopiperonyl-5,6-dimethoxyisoquinoline-1,3,4-trione (E), followed by regioselective alcoholysis and cyclization in trifluoroacetic acid (TFA) with decarboxylation . Key intermediates are characterized via NMR spectroscopy (to confirm regioselectivity) and mass spectrometry (to verify molecular weight and fragmentation patterns). Reaction conditions (e.g., TFA concentration, temperature) are optimized to suppress side reactions during cyclization .

Q. What spectroscopic and computational methods are used to confirm the structure of this compound?

The compound’s structure (C₁₆H₁₁NO₃, MW 265.26 g/mol) is validated using:

  • High-resolution mass spectrometry (HRMS) to confirm the molecular formula.
  • ¹H/¹³C NMR to assign proton environments and carbon frameworks, particularly distinguishing the benzyl and trione moieties.
  • X-ray crystallography (if single crystals are obtained) to resolve stereoelectronic effects in the trione ring . Computational tools like density functional theory (DFT) can predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .

Advanced Research Questions

Q. How can regioselectivity be controlled during the alcoholysis of this compound intermediates?

Regioselective alcoholysis of intermediates like N-homopiperonyl-5,6-dimethoxyisoquinoline-1,3,4-trione (E) is achieved by modulating solvent polarity and acid catalysts . For example, TFA promotes selective cleavage of the 1,3-dione moiety while preserving the 4-position ketone, enabling ring contraction . Kinetic studies (e.g., monitoring by HPLC ) help identify optimal reaction times to minimize over-degradation.

Q. What mechanisms underlie the biological activity of this compound derivatives, particularly in caspase-3 inactivation?

Derivatives of this compound inactivate caspase-3 via reactive oxygen species (ROS) generation , as demonstrated in in vitro assays using Jurkat T-cells. ROS production is quantified via dichlorofluorescein (DCF) fluorescence , while caspase-3 activity is measured using fluorogenic substrates (e.g., Ac-DEVD-AMC). Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups on the benzyl ring enhance ROS generation .

Q. How can computational modeling guide the design of this compound-based inhibitors?

Molecular docking and MD simulations predict binding affinities for target proteins (e.g., protein kinase C or caspase-3). For example, docking studies with caspase-3’s active site (PDB: 1PAU) identify hydrogen-bonding interactions between the trione moiety and Arg164/Glu123 residues . DFT calculations further optimize substituent effects on redox potential, correlating with ROS-generating capacity .

Data Contradictions and Resolution

  • Synthetic Yield Variability : Conflicting reports on cyclization yields (e.g., 40–70%) may arise from differences in TFA purity or trace water content. Rigorous drying of reagents and inert atmospheres improve reproducibility .
  • Biological Activity Discrepancies : Some studies report caspase-3 inhibition without ROS involvement. These discrepancies may stem from assay conditions (e.g., cell type, ROS scavengers). Standardizing protocols (e.g., including NAC as a ROS inhibitor) clarifies mechanisms .

Methodological Recommendations

  • Synthesis : Use anhydrous TFA and monitor reactions via thin-layer chromatography (TLC) to detect intermediates.
  • Biological Assays : Pair ROS detection (DCF assay) with caspase-3 activity measurements to confirm mechanism .
  • Computational Work : Validate docking poses with free-energy perturbation (FEP) calculations to improve predictive accuracy.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.